molecular formula C17H15Cl3N2O5S B1224496 [2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate

[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate

Cat. No.: B1224496
M. Wt: 465.7 g/mol
InChI Key: IBLMEHPVYDRQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with chlorine and methyl groups, an amino group, and a sulfonylpropanoate moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate typically involves multiple steps. One common approach starts with the preparation of 3,5-dichloro-6-methylpyridin-2-amine, which is then reacted with various reagents to introduce the amino and oxoethyl groups. The final step involves the sulfonylation of the intermediate compound with 3-(2-chlorophenyl)sulfonylpropanoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15Cl3N2O5S

Molecular Weight

465.7 g/mol

IUPAC Name

[2-[(3,5-dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate

InChI

InChI=1S/C17H15Cl3N2O5S/c1-10-12(19)8-13(20)17(21-10)22-15(23)9-27-16(24)6-7-28(25,26)14-5-3-2-4-11(14)18/h2-5,8H,6-7,9H2,1H3,(H,21,22,23)

InChI Key

IBLMEHPVYDRQPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1Cl)Cl)NC(=O)COC(=O)CCS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate
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[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate
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[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate
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[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate
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[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate
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[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(2-chlorophenyl)sulfonylpropanoate

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